Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Description
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a spirocyclic compound characterized by a fused bicyclic structure containing a six-membered azaspiro ring and a four-membered carbocyclic ring. The molecule features a methyl ester group at the 8-position and a hydrochloride salt, enhancing its solubility and stability for research applications .
Properties
IUPAC Name |
methyl 6-azaspiro[3.4]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-10-6-9(7)3-2-4-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHXIROTJCBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-90-5 | |
| Record name | methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves the reaction of a suitable azaspiro precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further functionalization.
Reaction Conditions
Key observations:
-
Hydrolysis proceeds efficiently with aqueous NaOH or LiOH, achieving yields of 79–80% .
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The reaction is first-order with respect to ester concentration under basic conditions .
Oxidation Reactions
The spirocyclic structure participates in oxidation reactions, particularly targeting the nitrogen-containing ring.
Example Reaction Pathway
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes sulfur atoms in related spiro compounds:
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8-Fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid reacts with m-CPBA (3.0 equiv) in MTBE at 0°C to form the sulfone derivative (95% yield) .
Nucleophilic Substitution
The methyl ester group can be displaced by nucleophiles such as amines or alcohols.
Key Reaction
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | EDC/HOBt, 1,4-dioxane | 6-azaspiro[3.4]octane-8-carboxamide | 72% |
Mechanistic Insight
-
Steric hindrance from the spiro structure may reduce reaction rates compared to linear analogs.
Ring-Opening Reactions
The oxetane ring in related spiro compounds undergoes isomerization under thermal conditions:
Case Study
-
6-(Tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid isomerizes in isopropanol at 85°C with first-order kinetics (k = 0.0064 min⁻¹) .
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Proposed mechanism involves protonation of the oxetane oxygen and subsequent nucleophilic attack by the carboxylate group .
Functional Group Interconversion
The carboxylate and amine groups enable further derivatization:
Reactions Table
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| Carboxylic acid | SOCl₂ | Acid chloride | Intermediate for acylations |
| Amine | Boc-anhydride | N-Boc-protected derivative | Peptide synthesis |
Comparative Reactivity
The compound’s reactivity differs from non-spiro analogs:
| Property | Methyl 6-azaspiro[3.4]octane-8-carboxylate | Linear Ester Analogs |
|---|---|---|
| Hydrolysis rate (k) | 0.0064 min⁻¹ | 0.012 min⁻¹ |
| Thermal stability | Stable up to 85°C | Decomposes at 70°C |
Mechanistic Considerations
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The spiro structure imposes steric constraints, slowing reactions at the ester group compared to non-cyclic esters.
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Protonation of the nitrogen in acidic media enhances electrophilicity of adjacent carbons.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug development. Its structure allows it to interact with various biological targets, including muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases.
Case Study: Cognitive Enhancement
Research indicates that Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride may exhibit agonist activity at M1 muscarinic receptors, potentially enhancing cognitive function in models of Alzheimer's disease and schizophrenia . For instance, compounds related to this class have shown efficacy in reversing cognitive deficits induced by scopolamine in animal models.
In biological research, the compound has been explored for its antimicrobial and anticancer properties. Studies suggest that it may inhibit the growth of various pathogens and cancer cell lines.
Table 1: Biological Activity of this compound
Industrial Applications
This compound serves as a valuable intermediate in the synthesis of various chemical products, including polymers and specialty chemicals. Its unique structure allows it to be utilized as a building block for more complex molecules.
Table 2: Industrial Uses
| Application Type | Description |
|---|---|
| Polymer Production | Used as a monomer for spirocyclic polymers |
| Chemical Synthesis | Intermediate for synthesizing pharmaceuticals |
| Material Science | Development of novel materials with unique properties |
Mechanism of Action
The mechanism of action of Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Ester Group Variations : Replacing the methyl ester with ethyl () increases molecular weight by ~14 g/mol and alters solubility. Ethyl derivatives may exhibit improved lipid solubility for biological studies .
Protective Groups : The tert-butyl carbamate derivative () is tailored for peptide synthesis, offering orthogonal protection strategies .
Stability and Handling
- Temperature Sensitivity : Ethyl analogs require strict storage at 2–8°C to prevent degradation, whereas methyl esters may tolerate broader conditions .
- Solubility: Ethyl derivatives may require heating (37°C) and sonication for dissolution, as noted in . Methyl analogs likely share similar challenges due to spirocyclic hydrophobicity .
- Safety : While specific data for the methyl compound is lacking, related esters (e.g., ) mandate gloves, eye protection, and proper ventilation to handle irritant risks .
Biological Activity
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by various studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its biological activity. The presence of both ester and amine functional groups facilitates diverse chemical reactivity. The compound's molecular formula is , with a molecular weight of approximately 189.66 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding capabilities, modulating the activity of these targets. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development in treating infections.
Anticancer Activity
The compound has also been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging evidence points towards neuroprotective properties, where the compound may protect neuronal cells from oxidative stress and apoptosis. This activity suggests potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate hydrochloride | Spirocyclic | Antimicrobial, anticancer | Contains an oxygen atom in the ring |
| Methyl 6-azaspiro[3.4]octane-8-carboxylate | Non-hydrochloride form | Less studied | Lacks the hydrochloride salt, affecting solubility |
This compound stands out due to its specific structural characteristics that enhance its reactivity and biological interactions compared to similar compounds.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating potential as an antimicrobial agent .
- Anticancer Mechanism Investigation : In vitro studies revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer models. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis .
- Neuroprotective Study : Research involving neuronal cell cultures showed that exposure to this compound reduced markers of oxidative stress significantly compared to control groups, suggesting its potential use in therapies for neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via spirocyclic amine intermediates. A common approach involves Boc-protection of the azaspiro ring (e.g., tert-butyl 6-azaspiro[3.4]octane-8-carboxylate derivatives) followed by deprotection and HCl salt formation . Reaction optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize byproducts like ring-opening derivatives. Purification often employs reverse-phase HPLC or silica gel chromatography, with yields ranging from 60–85% and purity ≥95% (validated by LC-MS) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include the spirocyclic proton (δ 3.1–3.5 ppm, multiplet) and methyl ester (δ 3.7 ppm, singlet). The azaspiro ring’s rigidity reduces splitting complexity compared to non-spiro analogs .
- HRMS : Confirm molecular ion [M+H]+ at m/z 216.11 (C9H15NO2·HCl) and fragment ions (e.g., loss of COOCH3 at m/z 158) .
- IR : Stretch bands for ester carbonyl (~1740 cm⁻¹) and hydrochloride NH+ (~2500 cm⁻¹) .
Advanced Research Questions
Q. What strategies address low enantiomeric purity in this compound, and how is chiral resolution achieved?
- Methodological Answer : Enantiomeric impurities often arise during spirocyclic ring closure. To resolve:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected precursors to enforce stereochemistry at the spiro center .
- Chiral Chromatography : Employ Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phase for baseline separation (α > 1.2) .
- Asymmetric Catalysis : Pd-catalyzed cyclization with BINAP ligands achieves >90% ee in model systems .
Q. How does the spirocyclic structure influence the compound’s stability under physiological conditions, and what degradation pathways are observed?
- Methodological Answer : The spiro ring enhances kinetic stability but is prone to hydrolytic cleavage at the ester group (t1/2 ~ 24 hrs in pH 7.4 buffer at 37°C). Degradation products include 6-azaspiro[3.4]octane-8-carboxylic acid (via ester hydrolysis) and ring-opened amines (under strong acidic/basic conditions). Stability studies recommend storage at –20°C in anhydrous DMSO to prevent hydrolysis .
Q. What role does this compound play in fragment-based drug discovery, particularly for CNS targets?
- Methodological Answer : The spirocyclic scaffold is a privileged structure for CNS penetration due to its balanced logP (~2.1) and low polar surface area (~45 Ų). It serves as a fragment library component for dopamine D3 receptor (Ki ~ 120 nM) and σ1 receptor (IC50 ~ 300 nM) screening. Structure-activity relationship (SAR) studies focus on modifying the ester group to improve binding .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (60–85%) for this compound?
- Methodological Answer : Yield variability stems from:
- Deprotection Efficiency : Boc removal with HCl/dioxane vs. TFA affects salt formation (85% vs. 70% yield) .
- Byproduct Formation : Competing N-alkylation during spirocyclization (reported in vs. absent in ).
- Mitigation: Use of scavengers (e.g., triethylsilane) during HCl salt precipitation improves purity and yield consistency .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence polarization assays for kinases (e.g., CDK2) or GPCR binding (radioligand displacement) .
- Cellular Uptake : LC-MS quantification in SH-SY5Y neuronal cells to assess blood-brain barrier permeability (Papp > 5 × 10⁻⁶ cm/s) .
- Toxicity Screening : MTT assays in HEK293 cells (IC50 > 100 µM indicates low cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
